2-(6-Fluoropyridin-3-YL)acetonitrile
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Overview
Description
2-(6-Fluoropyridin-3-YL)acetonitrile is a fluorinated pyridine derivative with the chemical formula C7H5FN2. This compound is notable for its inclusion of a fluorine atom, which imparts unique chemical properties. Fluorinated pyridines are of significant interest in various fields due to their enhanced stability and reactivity compared to non-fluorinated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-3-YL)acetonitrile typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoropyridin-3-YL)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF), polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
2-(6-Fluoropyridin-3-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-3-YL)acetonitrile involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-YL)acetonitrile
- 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile
- 2-(6-Methylpyridin-3-YL)acetonitrile
Uniqueness
2-(6-Fluoropyridin-3-YL)acetonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYKSXXXDRXGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955372 |
Source
|
Record name | (6-Fluoropyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337965-61-4 |
Source
|
Record name | (6-Fluoropyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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